molecular formula C10H11FN2O B2909476 1-(3-Fluorobenzyl)imidazolidin-2-one CAS No. 60927-96-0

1-(3-Fluorobenzyl)imidazolidin-2-one

Cat. No. B2909476
CAS RN: 60927-96-0
M. Wt: 194.209
InChI Key: BYPWMGDKNNDCKU-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 . It is used for research purposes .


Synthesis Analysis

The synthesis of Fluorine-Containing Imidazolidin-2-Ones, such as 1-(3-Fluorobenzyl)imidazolidin-2-one, has been studied . The reactions of perfluorodiacetyl with urea, N,N’-dimethyl- and N,N’-diethylureas produced the cis and trans isomers of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-ones in 60-90% yields . The reaction of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis- (trifluoro-methyl)-2,4,6,8-tetraazobicyclo [3.3.0]octane-3,7-dione in 88% yield .


Molecular Structure Analysis

The molecular structure of 1-(3-Fluorobenzyl)imidazolidin-2-one has been studied . The molecular structures of cis-4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one, trans-4,5-dihydroxy-1,3-dimethyl-4,5-bis (trifluoromethyl)imidazolidin-2-one, and 5-hydroxy-1,3-di-methyl-5-trifluoromethylimidazolidine-2,4-dione were studied by X-ray structural analysis .


Chemical Reactions Analysis

The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluorobenzyl)imidazolidin-2-one include its molecular weight (194.21), molecular formula (C10H11FN2O), and its storage and boiling point conditions .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-3-1-2-8(6-9)7-13-5-4-12-10(13)14/h1-3,6H,4-5,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPWMGDKNNDCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)imidazolidin-2-one

Synthesis routes and methods

Procedure details

A 21.5 g (0.25 mole) portion of 2-imidazolidinone in 150 ml of dimethylsulfoxide was treated with 34.5 g (0.25 mole) of potassium carbonate, 20 g (0.12 mole) of potassium iodide and 36.3 g (0.25 mole) of 3-fluorobenzyl chloride. The reaction mixture was heated with rapid stirring to 100° over 0.3 hours, held at 100° for 1.8 hours and poured with rapid stirring into 1.5 l of cold water. The aqueous mixture was extracted with 1.3 l of chloroform. The chloroform extract was washed with 500 ml of water, dried over magnesium sulfate overnight and filtered. The filtrate was concentrated to dryness to give 46 g (94%) of a light green semi-solid. The crude product was washed with 125 ml of ether, filtered and air dried to give 13.5 g (28%) of a white solid, m.p. 103°-105°.
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0 (± 1) mol
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34.5 g
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20 g
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36.3 g
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reactant
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150 mL
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1.5 L
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